molecular formula C14H14BrNO2S B2728915 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034465-85-3

2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No. B2728915
CAS RN: 2034465-85-3
M. Wt: 340.24
InChI Key: JVAWQYZJRRZUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is a derivative of benzamide and contains a bromine atom, a hydroxyl group, and a thiophene ring. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Analogous Compounds : Research has explored the synthesis of similar compounds, like 2-(5-Phenylthiazol-4-y1)benzoic acids, highlighting the potential for creating plant growth regulators (Teitei, 1980).
  • Formation of Thiazoles : Investigations into the reactions of brominated benzolactone/lactam with compounds like 4-methoxythiobenzamide have been reported, showing the potential for creating thiazol derivatives (Kammel et al., 2015).

Potential Pharmacological Uses

  • Antifungal Agents : Synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, including related compounds, has shown potential for use as antifungal agents (Narayana et al., 2004).
  • Antipathogenic Activity : Acylthioureas and similar derivatives have been synthesized and tested for their interaction with bacterial cells, demonstrating potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural and Spectroscopic Characterization

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of related compounds, which can be pivotal in understanding the chemical behavior and potential applications of such substances (Sharma et al., 2016).

Potential Industrial Applications

  • Synthesis of Dendrimers : Research into the synthesis of thermotropic dendrimers using related bromo compounds suggests potential applications in materials science and nanotechnology (Percec, Chu, & Kawasumi, 1994).

properties

IUPAC Name

2-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAWQYZJRRZUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.